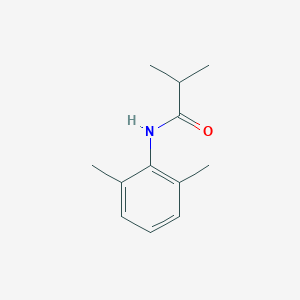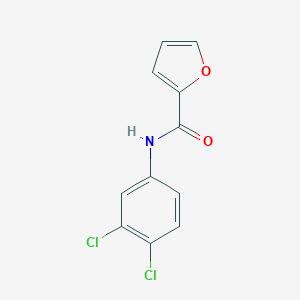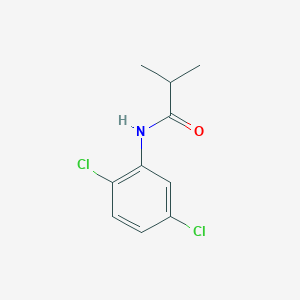
N-(2,5-dichlorophenyl)-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dichlorophenyl)-2-methylpropanamide, also known as diclofop-methyl, is a herbicide widely used in agriculture to control grassy weeds in crops such as wheat, barley, and oats. Its chemical structure is characterized by a dichlorophenyl group attached to a 2-methylpropanamide moiety. The herbicide works by inhibiting the activity of acetyl-CoA carboxylase, an enzyme involved in the biosynthesis of fatty acids in plants. In
Mecanismo De Acción
Diclofop-methyl works by inhibiting the activity of acetyl-CoA carboxylase, an enzyme involved in the biosynthesis of fatty acids in plants. The herbicide binds to the biotin carboxylase domain of acetyl-CoA carboxylase, preventing the enzyme from catalyzing the carboxylation of acetyl-CoA to malonyl-CoA. As a result, the biosynthesis of fatty acids is blocked, leading to the death of the plant.
Efectos Bioquímicos Y Fisiológicos
Diclofop-methyl has been shown to have low toxicity to mammals, birds, and aquatic organisms. However, the herbicide can be toxic to some non-target plants, and its persistence in the environment can lead to the accumulation of residues in soil and water. Diclofop-methyl can also have indirect effects on non-target organisms by reducing the availability of food and habitat for wildlife.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diclofop-methyl is a useful tool for studying the regulation of fatty acid biosynthesis in plants. Its specific mode of action allows researchers to selectively target this metabolic pathway and investigate its role in plant growth and development. However, the herbicide can be expensive and may require specialized equipment and facilities for its use. In addition, the potential environmental impacts of N-(2,5-dichlorophenyl)-2-methylpropanamidehyl should be carefully considered when using the herbicide in lab experiments.
Direcciones Futuras
Future research on N-(2,5-dichlorophenyl)-2-methylpropanamidehyl could focus on its potential use as a tool to study the regulation of fatty acid biosynthesis in crops such as wheat, barley, and oats. In addition, the herbicide could be used in combination with other herbicides to develop more effective weed control strategies. Further studies could also investigate the environmental fate and transport of N-(2,5-dichlorophenyl)-2-methylpropanamidehyl, as well as its potential impacts on non-target organisms and ecosystems.
Conclusion
In conclusion, N-(2,5-dichlorophenyl)-2-methylpropanamidehyl is a widely used herbicide with a well-established synthesis method and mode of action. The herbicide has been extensively studied for its herbicidal activity and its effects on non-target organisms. Recent research has focused on the potential use of N-(2,5-dichlorophenyl)-2-methylpropanamidehyl as a tool to study the regulation of fatty acid biosynthesis in plants. While N-(2,5-dichlorophenyl)-2-methylpropanamidehyl has advantages as a research tool, its potential environmental impacts should be carefully considered when using the herbicide in lab experiments. Future research could focus on the development of more effective weed control strategies and the potential impacts of N-(2,5-dichlorophenyl)-2-methylpropanamidehyl on non-target organisms and ecosystems.
Métodos De Síntesis
Diclofop-methyl is synthesized by reacting 2,5-dichlorophenol with 2-methylpropionyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then treated with methyl iodide to yield N-(2,5-dichlorophenyl)-2-methylpropanamidehyl. The synthesis of N-(2,5-dichlorophenyl)-2-methylpropanamidehyl is a well-established process, and the herbicide is commercially available in various formulations.
Aplicaciones Científicas De Investigación
Diclofop-methyl has been extensively studied for its herbicidal activity and its effects on non-target organisms. In addition, recent research has focused on the potential use of N-(2,5-dichlorophenyl)-2-methylpropanamidehyl as a tool to study the regulation of fatty acid biosynthesis in plants. The herbicide has also been used as a model compound to investigate the uptake, translocation, and metabolism of herbicides in plants.
Propiedades
Número CAS |
90919-83-8 |
|---|---|
Nombre del producto |
N-(2,5-dichlorophenyl)-2-methylpropanamide |
Fórmula molecular |
C10H11Cl2NO |
Peso molecular |
232.1 g/mol |
Nombre IUPAC |
N-(2,5-dichlorophenyl)-2-methylpropanamide |
InChI |
InChI=1S/C10H11Cl2NO/c1-6(2)10(14)13-9-5-7(11)3-4-8(9)12/h3-6H,1-2H3,(H,13,14) |
Clave InChI |
VOCOLIKSFJGAIB-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=C(C=CC(=C1)Cl)Cl |
SMILES canónico |
CC(C)C(=O)NC1=C(C=CC(=C1)Cl)Cl |
Otros números CAS |
90919-83-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



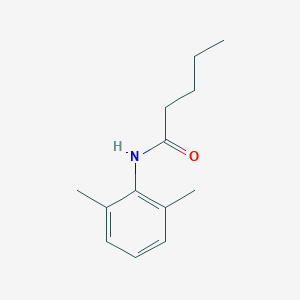
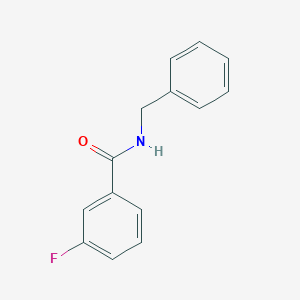
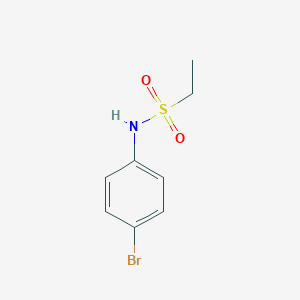
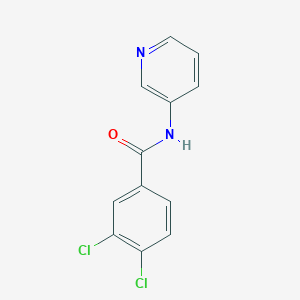

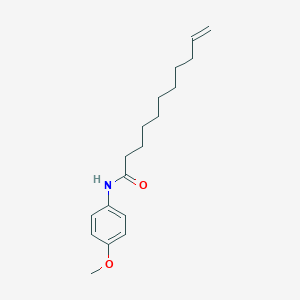
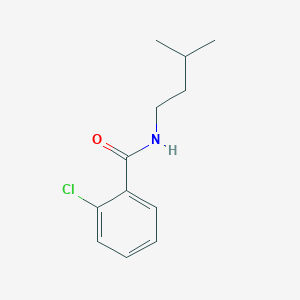
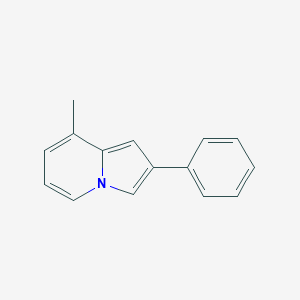
![Butanamide, N-[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B185157.png)
